Tridecafluoroheptanamide
Overview
Description
Tridecafluoroheptanamide is a fluorinated organic compound with the molecular formula C7H2F13NO. It belongs to the class of perfluoroalkyl amides, which are characterized by the presence of a perfluorinated carbon chain attached to an amide group. This compound is known for its unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tridecafluoroheptanamide can be synthesized through several methods. One common approach involves the reaction of perfluoroheptanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of perfluoroheptanamide often involves the use of specialized equipment to handle the highly reactive and corrosive nature of perfluorinated compounds. The process may include steps such as distillation, purification, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tridecafluoroheptanamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atoms in the perfluorinated chain can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic reagents such as alkoxides or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Perfluoroheptanoic acid.
Reduction: Perfluoroheptylamine.
Substitution: Various substituted perfluoroheptanamides depending on the nucleophile used.
Scientific Research Applications
Tridecafluoroheptanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Explored for its potential in medical imaging and as a contrast agent in diagnostic procedures.
Industry: Utilized in the production of high-performance materials, such as coatings and lubricants, due to its hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of perfluoroheptanamide is primarily related to its interaction with biological membranes and proteins. The perfluorinated chain imparts hydrophobicity, allowing the compound to interact with lipid bilayers and alter membrane properties. Additionally, the amide group can form hydrogen bonds with proteins, potentially affecting their structure and function. These interactions can influence various molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Perfluoroheptanoic acid: Similar in structure but contains a carboxylic acid group instead of an amide group.
Perfluoroheptylamine: Contains an amine group instead of an amide group.
Perfluorooctanamide: Similar structure with an additional carbon in the perfluorinated chain.
Uniqueness
Tridecafluoroheptanamide is unique due to its specific combination of a perfluorinated chain and an amide group. This combination imparts distinct chemical and physical properties, such as enhanced thermal stability and resistance to chemical degradation, making it suitable for specialized applications in various fields.
Biological Activity
Tridecafluoroheptanamide (TDHA) is a perfluorinated compound that has garnered attention in various scientific fields, particularly due to its unique chemical properties and potential biological activities. This article explores the biological activity of TDHA, including its interactions with biological systems, potential applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a long perfluorinated chain, which significantly influences its solubility and interaction with biological membranes. The chemical formula is , indicating a complex structure that contributes to its stability and persistence in the environment.
1. Interaction with Biological Membranes
The perfluorinated nature of TDHA allows it to interact with lipid membranes. Studies indicate that such compounds can disrupt membrane integrity, leading to altered cellular functions. The hydrophobic interactions with lipid bilayers can affect the permeability of membranes, potentially impacting cellular signaling pathways and metabolic processes.
2. Fluorous Interactions in Drug Delivery
Recent research has highlighted the role of fluorous interactions in enhancing drug delivery systems. TDHA's unique properties enable it to serve as a carrier for drug molecules, improving their solubility and bioavailability. This has implications for developing new therapeutic strategies, particularly in targeting specific tissues or cells more effectively.
Case Study 1: Fluorous Proteomics
A study focused on the use of TDHA in fluorous proteomics demonstrated its ability to selectively bind fluorinated inhibitors in complex biological mixtures. This method improved the identification of protein targets by minimizing non-specific interactions during purification processes. The results indicated that compounds with longer fluorinated chains, like TDHA, showed superior binding affinity compared to shorter chains, enhancing the specificity of target identification .
Case Study 2: Environmental Impact and Bioaccumulation
Research on persistent organic pollutants has shown that compounds similar to TDHA can accumulate in biological systems. A comprehensive screening of industrial wastewater revealed that long-chain perfluorinated compounds exhibit significant bioaccumulation potential. This raises concerns about their environmental impact and potential health risks associated with exposure .
Research Findings
Recent studies have provided insights into the biological effects of TDHA:
- Toxicity Assessments : Animal models have shown that exposure to perfluorinated compounds can lead to various health issues, including hepatotoxicity and endocrine disruption. The specific effects of TDHA are still under investigation but are expected to follow similar patterns due to its structural characteristics .
- Bioactivity Profiles : Preliminary data suggest that TDHA may exhibit antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.
Comparative Analysis
Property | This compound | Other Perfluorinated Compounds |
---|---|---|
Chain Length | Long (C12) | Varies (C4-C14) |
Solubility | High in organic solvents | Generally high |
Membrane Interaction | Significant disruption | Varies |
Bioaccumulation Potential | High | Varies |
Toxicity | Under Investigation | Documented for several |
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F13NO/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h(H2,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJYTRJJHRJAED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13C(O)NH2, C7H2F13NO | |
Record name | Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377827 | |
Record name | Perfluoroheptanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2358-22-7 | |
Record name | Perfluoroheptanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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